molecular formula C20H23NO5 B2634260 [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1324298-66-9

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2634260
CAS No.: 1324298-66-9
M. Wt: 357.406
InChI Key: HAXWKGDHNIQVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a chemical compound belonging to the family of carbamate esters. It has a molecular formula of C20H23NO5 and a molecular weight of 357.406

Preparation Methods

The synthesis of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 2-(4-ethoxyphenyl)acetic acid in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace specific substituents on the aromatic ring or ester group.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: The compound can be utilized in biochemical assays to study enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and context.

Comparison with Similar Compounds

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can be compared with other carbamate esters, such as:

  • [(2-Methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
  • [(2-Methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
  • [(2-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

These similar compounds share structural features but differ in their substituents, which can lead to variations in their chemical reactivity, biological activity, and potential applications

Properties

IUPAC Name

[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-4-25-16-8-6-15(7-9-16)12-20(23)26-13-19(22)21-17-11-14(2)5-10-18(17)24-3/h5-11H,4,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXWKGDHNIQVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.